Structural Differentiation from JTE-907: Aminomethyl Linker vs. Carboxamide Linker at the Quinolin-2-one 3-Position
The target compound incorporates a 3-aminomethyl linkage (CH₂-NH-CH₂-benzodioxole) rather than the 3-carboxamide linkage (CONH-CH₂-benzodioxole) present in JTE-907. This single linker change eliminates the hydrogen-bond-accepting carbonyl and alters both the geometry and electronic character of the side chain. JTE-907 achieves CB₂ receptor inverse agonism with a Kᵢ of approximately 35.6 nM in human CB₂ binding assays [1]. No published CB₂ binding data exist for the target compound; however, based on established SAR for this chemotype, conversion from a carboxamide to an aminomethyl linker is expected to abolish or substantially reduce CB₂ affinity due to loss of the critical amide carbonyl interaction with the receptor [1]. This structural distinction directs the target compound toward different biological target space from JTE-907.
| Evidence Dimension | Linker chemistry at quinolin-2-one 3-position |
|---|---|
| Target Compound Data | 3-CH₂-NH-CH₂-benzodioxole (aminomethyl linker); no reported CB₂ activity |
| Comparator Or Baseline | JTE-907: 3-CONH-CH₂-benzodioxole (carboxamide linker); human CB₂ Kᵢ ≈ 35.6 nM |
| Quantified Difference | Functional group substitution (amide → amine); predicted loss of CB₂ affinity by >100-fold based on class-level SAR |
| Conditions | Human CB₂ receptor binding assay (JTE-907 data); target compound: no direct assay data available |
Why This Matters
Procurement for CB₂-targeted programs should select JTE-907 or related 3-carboxamide analogs; the target compound's aminomethyl linker likely redirects activity away from cannabinoid receptors, making it appropriate for orthogonal target screening.
- [1] In Vitro and in Vivo Pharmacological Characterization of JTE-907, a Novel Selective Ligand for Cannabinoid CB2 Receptor. European Journal of Pharmacology, 2002. JTE-907 CB₂ Kᵢ = 35.6 nM. View Source
